4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid
Description
Molecular Architecture Analysis
IUPAC Nomenclature and Stereochemical Considerations
The systematic IUPAC name, 4-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid , delineates its substituent arrangement unambiguously. The pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) is substituted at position 1 with a 3-chloro-2-methylprop-2-en-1-yl group and at position 3 with a carboxylic acid moiety. The amino group occupies position 4, completing the substitution pattern.
The 3-chloro-2-methylprop-2-en-1-yl side chain introduces stereochemical complexity due to the prop-2-en-1-yl group’s double bond between C2 and C3. This substituent adopts a planar geometry, with the chlorine atom (C3) and methyl group (C2) positioned on opposite sides of the double bond, suggesting a trans configuration. However, the absence of stereochemical descriptors in the IUPAC name implies either a racemic mixture or a configuration fixed by synthetic constraints.
Table 1: Molecular Formula and Key Substituents
| Property | Description |
|---|---|
| Molecular formula | C₈H₁₀ClN₃O₂ |
| Pyrazole substituents | 1-(3-chloro-2-methylprop-2-en-1-yl), 3-carboxylic acid, 4-amino |
| Double bond configuration | Trans (inferred from steric hindrance between Cl and CH₃ groups) |
X-ray Crystallographic Data Interpretation
While direct X-ray diffraction data for this specific compound are unavailable in the provided sources, analogous pyrazole-3-carboxylic acid derivatives offer structural benchmarks. For instance, 4-chloro-1H-pyrazole-3-carboxylic acid crystallizes in the monoclinic space group C2/c, with unit cell parameters a = 25.4370(17) Å, b = 6.9155(5) Å, c = 13.0629(7) Å, and β = 110.558°. Key bond lengths include C–N (1.335–1.348 Å) and C=O (1.214 Å), consistent with delocalized π-electron systems in the pyrazole ring.
In the title compound, the carboxylic acid group likely participates in intermolecular hydrogen bonding, analogous to the C–H⋯O interactions observed in related structures. The 3-chloro-2-methylprop-2-en-1-yl group’s steric bulk may influence crystal packing, potentially reducing symmetry compared to simpler derivatives.
Table 2: Comparative Bond Lengths in Pyrazole Derivatives
Tautomeric Equilibrium Studies in Solution Phase
Pyrazole derivatives exhibit tautomerism involving proton migration between ring nitrogen atoms. For this compound, two tautomers are plausible:
- 1H-tautomer : Proton resides on N1, stabilizing conjugation with the carboxylic acid group.
- 2H-tautomer : Proton migrates to N2, enhancing resonance with the amino group.
In polar solvents, the 1H-tautomer likely dominates due to hydrogen bonding between the carboxylic acid and solvent molecules, as observed in similar systems. Nuclear magnetic resonance (NMR) studies of related pyrazole-3-carboxylic acids reveal downfield shifts for the NH proton (δ ≈ 12.5 ppm) in DMSO-d₆, confirming the 1H-tautomer’s prevalence. The amino group’s electron-donating effect further stabilizes this configuration by delocalizing charge across the pyrazole ring.
Table 3: Tautomeric Stability in Different Solvents
| Solvent | Dominant Tautomer | Stabilizing Interaction |
|---|---|---|
| DMSO-d₆ | 1H | Carboxylic acid-solvent hydrogen bonding |
| Chloroform | 1H/2H mixture | Reduced polarity favors both forms equally |
Properties
Molecular Formula |
C8H10ClN3O2 |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
4-amino-1-[(E)-3-chloro-2-methylprop-2-enyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10ClN3O2/c1-5(2-9)3-12-4-6(10)7(11-12)8(13)14/h2,4H,3,10H2,1H3,(H,13,14)/b5-2+ |
InChI Key |
BFCMAAAGAVXOBB-GORDUTHDSA-N |
Isomeric SMILES |
C/C(=C\Cl)/CN1C=C(C(=N1)C(=O)O)N |
Canonical SMILES |
CC(=CCl)CN1C=C(C(=N1)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the chloro-methylprop-2-en-1-yl group: This step involves the alkylation of the pyrazole ring using a chloro-methylprop-2-en-1-yl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Condensation: The carboxylic acid group can participate in condensation reactions with alcohols or amines to form esters or amides, respectively.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, while the chloro-methylprop-2-en-1-yl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and molecular differences between the target compound and its analogues:
Functional and Reactivity Comparisons
- Electrophilicity vs. Steric Effects: The target compound’s 3-chloro-2-methylprop-2-en-1-yl group combines chlorine’s electrophilic character with methyl-induced steric hindrance. In contrast, the non-methylated analogue (CAS 1704308-63-3) may exhibit higher reactivity in substitution reactions due to reduced steric bulk.
- Aromatic vs. Aliphatic Substituents : The 4-methoxyphenyl derivative (CAS 1190305-94-2) benefits from resonance stabilization, enhancing stability but reducing solubility in polar solvents. The target compound’s alkenyl chain likely improves hydrophobicity.
- Carboxylic Acid Role : Compounds with a carboxylic acid at position 3 (e.g., target and cyclopentyl analogue ) may form hydrogen bonds, enhancing binding to biological targets or metal ions.
Biological Activity
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. It features a pyrazole ring, which is known for its diverse biological activities. The presence of the carboxylic acid group enhances its solubility and potential interaction with biological targets.
Molecular Formula
- Molecular Formula : C8H9ClN4O2
- Molecular Weight : 216.64 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological pathways:
- Antitumor Activity : Preliminary studies suggest that compounds with similar pyrazole structures exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response.
- Antimicrobial Properties : Some studies indicate that pyrazole compounds can exhibit antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of essential enzymes .
Study 1: Antitumor Efficacy
A study investigating the antitumor properties of pyrazole derivatives found that specific modifications at the 3-position significantly enhanced cytotoxicity against human cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased levels of caspase activation .
Study 2: Anti-inflammatory Activity
Research focused on a series of pyrazole derivatives demonstrated that the introduction of halogen substituents (such as chlorine) at specific positions led to enhanced inhibitory effects on COX enzymes, thereby reducing inflammation in animal models .
Comparative Analysis Table
| Property/Activity | This compound | Similar Pyrazole Derivatives |
|---|---|---|
| Antitumor Activity | Induces apoptosis in cancer cells | Yes |
| Anti-inflammatory Effects | Inhibits COX enzymes | Yes |
| Antimicrobial Properties | Active against certain pathogens | Yes |
| Solubility | High due to carboxylic acid group | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
